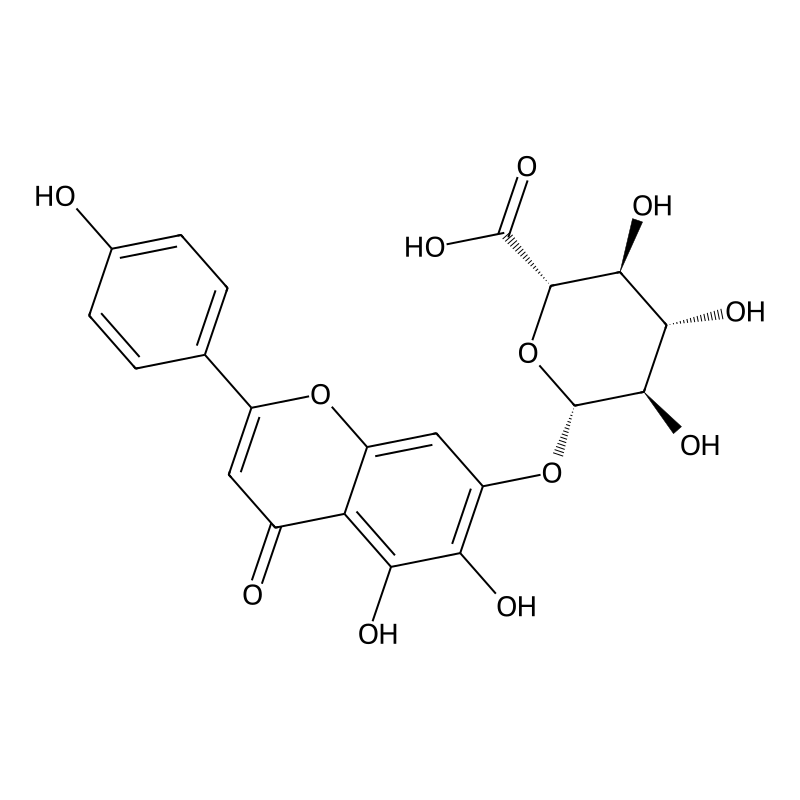

Scutellarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

natural sources of scutellarin in plants

Natural Sources and Scutellarin Content

| Plant Source (Latin Name) | This compound Content (%) | Primary Plant Part Used for Extraction | Extraction Method (as reported) |

|---|---|---|---|

| Erigeron breviscapus (Vant.) Hand.-Mazz. | 0.72 – 2.4 | Dried whole herb | 80% Ethanol [1] |

| Scutellaria baicalensis Georgi | 1.690 | Dry root | 70% Ethanol [1] |

| Erigeron acer Linn. | 1.52 | Dried whole herb | 80% Ethanol [1] |

| Erigeron canadensis L. | 3.2 – 3.4 | Dried whole herb | 95% Ethanol [1] |

| Erigeron multiradiatus | 1.1 | Dried whole herb | 80% Ethanol [1] |

| Scutellaria barbata D. Don. | 0.21 – 0.33 | Dried whole herb | 80% Ethanol [1] |

| Scutellaria lateriflora L. | + | Information not specified | Information not specified [2] [3] |

| Oroxylum indicum (L.) Kurz. | + | Information not specified | Information not specified [4] |

| Patrinia villosa | + | Dried whole herb | 60% Ethanol [1] |

Note: A "+" symbol indicates the confirmed presence of this compound, though the specific quantitative content was not provided in the source literature [1].

Biosynthetic Pathway in Scutellaria baicalensis

Scutellaria baicalensis possesses two distinct flavone biosynthetic pathways in its aerial parts and roots, with this compound being a primary product of the aerial parts pathway [5].

Simplified biosynthetic pathway of this compound in the aerial parts of Scutellaria baicalensis.

Detailed Experimental Protocols

Conventional Solvent Extraction

This is a standard and widely used method for preparing this compound extracts [1] [4].

- Plant Material Preparation: Dry the plant material (e.g., whole herb, roots) and grind it into a fine powder to increase the surface area for extraction.

- Extraction Process: Macerate the powdered plant material in a suitable solvent, typically 70-95% aqueous ethanol. The solid-to-solvent ratio, temperature, and extraction time are key variables that require optimization.

- Filtration and Concentration: Separate the liquid extract from the plant residue by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

- Further Purification: The crude extract can be further purified using techniques such as liquid-liquid partitioning, column chromatography (e.g., silica gel, polyamide), or preparative HPLC to isolate this compound.

Advanced Extraction Techniques

Modern methods can improve extraction efficiency and yield [4].

- Ultrasonic-Assisted Extraction (UAE): The plant powder is mixed with solvent and subjected to ultrasonic waves. The cavitation effect disrupts plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.

- Microwave-Assisted Extraction (MAE): The plant-solvent mixture is irradiated with microwave energy. This rapidly heats the moisture within plant cells, generating high internal pressure that ruptures the cells and releases the target compounds.

- Supercritical Fluid Extraction (SFE): Uses supercritical CO₂ as the solvent. This method is highly efficient and environmentally friendly, but requires specialized and costly equipment.

Pharmacological Mechanisms and Visualization

This compound exerts therapeutic effects through multiple signaling pathways. Research in cerebral ischemia/reperfusion injury models highlights its key mechanisms [1] [6].

Key signaling pathways modulated by this compound in neuroprotection, based on cerebral ischemia models [1] [6].

Research and Development Considerations

- Bioavailability Challenge: A significant hurdle in drug development is this compound's inherently low oral bioavailability, reported to be as low as 0.40% ± 0.19% in Beagle dogs, due to poor absorption and rapid metabolism [4].

- Formulation Strategies: To overcome this, advanced formulation strategies are being actively researched. These include:

- Nanoformulations: Utilizing liposomes, PLGA nanoparticles, and nano-suspensions to enhance solubility and target delivery [4].

- Prodrug Approach: Creating triglyceride-mimetic prodrugs to improve oral absorption and enable intestinal lymphatic transport [4].

- Complexation Agents: Using carriers like β-cyclodextrin to increase solubility and stability [4].

References

- 1. Current advances on the therapeutic potential of this compound : an... [pmc.ncbi.nlm.nih.gov]

- 2. lateriflora - Wikipedia Scutellaria [en.wikipedia.org]

- 3. Role of this compound in human cancer—A review [japsonline.com]

- 4. Frontiers | Recent advancement in the anticancer efficacy of the... [frontiersin.org]

- 5. Specific Flavonoids and Their Biosynthetic Pathway in ... [pmc.ncbi.nlm.nih.gov]

- 6. Polyphenolic metabolites in Scutellaria baicalensis as ... [frontiersin.org]

Experimental Protocol for Quantitative Analysis

For researchers aiming to replicate content analysis, the following detailed methodology from a study using Liquid Chromatography-Mass Spectrometry (LC-MS) can serve as a guide [1]:

Sample Preparation:

- Drying: Harvested plant leaves and roots are dried at 105°C for 30 minutes, then at 80°C for 72 hours.

- Milling: The dried material is crushed and filtered through a 40-mesh sieve.

- Extraction: 0.1 g of leaf sample or 0.05 g of root sample is extracted with 50 mL of a solvent mixture of methanol:water:formic acid (70:29:1) using an ultrasonic bath for 120 minutes.

- Centrifugation & Filtration: The extracted solution is centrifuged at 13,000 rpm for 7 minutes. The supernatant is then filtered through a 0.22 μm membrane filter before analysis.

LC-MS Conditions:

- Chromatography:

- Instrument: UltiMate3000 liquid chromatographic system (Dionex).

- Column: C18 analytical column (4.6 mm × 150 mm, 5 μm i.d.).

- Column Temperature: 30°C.

- Mobile Phase: Acetonitrile (A) and formic acid water, pH=3 (B).

- Gradient Elution:

- 0–5.0 min: 17–30% A

- 5.0–10.0 min: 30–50% A

- 10.0–15.0 min: 50–100% A

- 15.0–20.0 min: 100–17% A

- 20.0–25.0 min: 17% A

- Flow Rate: 0.3 mL/min.

- Detection Wavelength: 278 nm.

- Injection Volume: 10 μL.

- Mass Spectrometry:

- Instrument: MacroTOF-QII (Bruker) with an electrospray ionization (ESI) source.

- Ionization Mode: Negative.

- Chromatography:

Quantification & Calibration:

- Calibration curves are constructed using standard scutellarin solutions of known concentrations.

- The curve is a plot of concentration (x-axis) against the peak area (y-axis), providing a linear detector response used to calculate the concentration in the samples [1].

Pharmacological Mechanisms and Therapeutic Potential

This compound is a flavonoid glycoside with significant therapeutic potential, though it faces challenges related to bioavailability [2] [3].

- Key Mechanisms of Action:

- Anti-inflammatory: this compound inhibits key inflammatory pathways, including NF-κB, MAPK, and PI3K/Akt [3]. It reduces the secretion of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α [3].

- Antioxidant: It activates the Nrf2/ARE pathway, helping to clear reactive oxygen species (ROS) and reduce oxidative stress [3].

- Neuroprotective: In cerebral ischemia models, this compound exhibits protective effects by modulating neurotransmitter activity, reducing excitatory amino acid toxicity, and promoting the polarization of microglia to the protective M2 phenotype [4].

- Anticancer: this compound and other flavonoids from S. baicalensis can inhibit tumor growth by promoting apoptosis, inducing autophagy, and blocking the expression of vascular endothelial growth factor (VEGF), as evidenced in models of hepatocellular carcinoma [5] [6].

The following diagram illustrates this compound's core anti-inflammatory and antioxidant mechanisms of action.

Diagram of this compound's Core Pharmacological Mechanisms: This figure summarizes the key anti-inflammatory (via NF-κB and MAPK inhibition) and antioxidant (via Nrf2/ARE activation) pathways mediated by this compound.

Advanced Extraction Techniques

Modern extraction methods have been developed to improve the efficiency and purity of this compound isolation while preserving its biological activity [3]:

| Extraction Method | Basic Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solvent Extraction | Uses solvents (e.g., ethanol, methanol) to dissolve this compound. | Simple operation, low equipment requirement. | Low efficiency, time-consuming. |

| Ultrasound-Assisted (UAE) | Uses ultrasonic cavitation to accelerate solvent contact. | Short time, high extraction efficiency (50-60%). | Requires specialized ultrasonic equipment. |

| Microwave-Assisted (MAE) | Uses microwave energy to rapidly heat and rupture plant cells. | High extraction speed, low energy consumption (70-80% yield). | Requires specialized microwave equipment. |

| Supercritical Fluid (SFE) | Uses supercritical CO₂ as a solvent under high pressure. | Highly efficient, eco-friendly, preserves bioactivity (60-70% yield). | Expensive equipment, complicated operation. |

References

- 1. Simultaneous Quantitative and Qualitative Analysis ... [pmc.ncbi.nlm.nih.gov]

- 2. Current advances in the therapeutic potential of this compound [sciencedirect.com]

- 3. Pharmacological effects and the related mechanism of ... [pmc.ncbi.nlm.nih.gov]

- 4. Current advances on the therapeutic potential of this compound [pmc.ncbi.nlm.nih.gov]

- 5. Evidence and possible mechanism of Scutellaria ... [pmc.ncbi.nlm.nih.gov]

- 6. Scutellaria baicalensis and its flavonoids in the treatment of ... [frontiersin.org]

Key Parameters for Optimal Scutellarin Accumulation

The quality of the raw plant material is paramount for efficient scutellarin extraction. Recent agronomic research identifies several critical factors that influence the yield of this compound and total flavonoids in cultivated Erigeron breviscapus [1].

| Factor | Optimal Condition for this compound | Effect on Total Flavonoids | Key Findings |

|---|---|---|---|

| Geographic Origin | Yongning Town (Core area) | Not Specified | Spatial variation significantly affects this compound concentration; Yongning Town identified as a high-quality production area [1]. |

| Harvest Timing | August; Growth duration of 30-50 days | Remains stable at ~6.17%; prolonged growth increases it | This compound accumulation is time-sensitive; prolonged growth duration (>70 days) reduces this compound content [1]. |

| Altitude | 1,400 - 1,600 m | Not Specified | Altitude influences secondary metabolism; concentrations are highest within this range [1]. |

| Temperature | Higher average temperatures; Day-night difference <10°C | Stable across temperatures | This compound synthesis is promoted by warmer temperatures but inhibited by large temperature fluctuations [1]. |

| UV Radiation | <100 J/cm² | Not Specified | Moderate UV exposure is beneficial, but excessive radiation inhibits this compound accumulation [1]. |

Detailed Experimental Protocols

Here are the detailed methodologies from recent preclinical studies investigating the therapeutic effects of this compound.

Protocol: this compound in Chronic Obstructive Pulmonary Disease (COPD) Model

This 2025 study investigated this compound's effect on alleviating ferroptosis in a cigarette smoke (CS)-induced COPD model [2].

In Vivo Model:

- Animals: C57BL/6 mice.

- COPD Induction: Mice were exposed to cigarette smoke for 60 minutes, twice a day, five days a week, for a total of 24 weeks.

- This compound Treatment: Administered via intraperitoneal injection at doses of 25 mg/kg or 50 mg/kg during the final 4 weeks of the CS exposure period.

- Control Groups: Included a sham group (exposed to room air) and a positive control group treated with the ferroptosis inhibitor Ferrostatin-1 (Fer-1, 5 mg/kg).

- Analysis: Lung function was assessed, and lung tissues were collected for histological examination (H&E staining) and analysis of ferroptosis-related biomarkers.

In Vitro Model:

- Cell Line: Human bronchial epithelial (HBE) cells.

- Injury Induction: Cells were treated with cigarette smoke extract (CSE).

- This compound Treatment: Cells were pretreated with this compound at concentrations of 25 µM, 50 µM, or 100 µM for a specified period before CSE exposure.

- Inhibitor Use: To confirm the mechanism, some experiments included co-treatment with the PI3K inhibitor LY294002 (20 µM) or the Nrf2 inhibitor ML385 (5 µM).

- Assays: Cell viability (CCK-8), reactive oxygen species (ROS) levels, lipid peroxidation (MDA and 4-HNE levels), and protein expression (Western blot) of key pathway targets (PI3K, p-AKT, Nrf2) and ferroptosis markers (GPX4, SLC7A11, ACSL4) were analyzed [2].

Protocol: this compound on High Glucose-Induced Myocardial Cell Injury

This 2025 study explored the protective effect of this compound on cardiomyocytes under high glucose conditions, modeling diabetic cardiomyopathy [3].

- In Vitro Model:

- Cell Line: H9c2 cardiomyocyte cell line (rat origin).

- Injury Induction: Cells were cultured in medium containing 100 mM glucose for 48 hours to simulate a diabetic environment.

- This compound Treatment: Cells were pretreated with a range of this compound concentrations (50, 100, 200, and 400 µM) for 4 hours before high glucose exposure.

- Positive Control: The study used 4 µM curcumin as a positive control.

- Assays:

- Cell Viability: Measured using Cell Counting Kit-8 (CCK-8).

- Oxidative Stress: Intracellular ROS production was detected using a DCFH-DA fluorescent probe.

- Apoptosis: Analyzed by flow cytometry (Annexin V-FITC/PI staining).

- Protein Expression: Western blot was used to quantify the expression of apoptosis-related proteins (Bcl-2, Bax, caspase-3, cleaved caspase-3, caspase-9, cleaved caspase-9, caspase-12) and NADPH oxidases (Nox2, Nox4) [3].

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through multiple signaling pathways. The following diagrams, generated from the research data, illustrate two key mechanisms.

Diagram 1: this compound Activates the PI3K/AKT/Nrf2 Pathway to Inhibit Ferroptosis

This diagram illustrates the mechanism by which this compound alleviates cigarette smoke-induced COPD, as revealed through integrated network pharmacology and experimental validation [2].

This compound inhibits ferroptosis in COPD by activating the PI3K/AKT pathway, which promotes Nrf2-driven transcription of antioxidant genes [2].

Diagram 2: this compound Inhibits Apoptosis in Diabetic Cardiomyopathy

This diagram shows the mechanism by which this compound protects myocardial cells from high glucose-induced apoptosis, involving the suppression of oxidative stress and mitochondrial pathways [3].

This compound counters high glucose-induced apoptosis in cardiomyocytes by reducing oxidative stress and modulating mitochondrial apoptotic proteins [3].

Conclusion and Future Perspectives

This technical summary synthesizes current, high-quality research on Erigeron breviscapus and this compound.

- Cultivation is Foundational: Consistent and high-quality this compound yield begins with controlled agricultural practices. The parameters in Table 1 provide a blueprint for cultivating raw material with optimized bioactive compound content [1].

- Multi-Target Pharmacology: The provided diagrams confirm that this compound is not a single-target agent. Its therapeutic effects in diverse diseases (COPD, diabetic cardiomyopathy) are mediated through regulation of core cellular signaling pathways, including PI3K/AKT/Nrf2, and key processes like oxidative stress and apoptosis [2] [4] [3].

- Research Gaps and Opportunities: A primary challenge remains the low oral bioavailability of this compound, which limits its clinical application [5] [4]. Future research should prioritize the development of novel drug delivery systems (e.g., liposomes, nanoparticles) and the initiation of large-scale, high-quality clinical trials to translate robust preclinical findings into effective human therapies [5] [6].

References

- 1. Climatic and Topographic Drivers of Flavonoid and this compound ... [researchsquare.com]

- 2. This compound alleviates ferroptosis in cigarette smoke ... [sciencedirect.com]

- 3. Biomedical Reports [spandidos-publications.com]

- 4. This compound: pharmacological effects and therapeutic ... [frontiersin.org]

- 5. Advances in Chemical Constituents, Clinical Applications ... [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Effects of this compound, An Active ... [pubmed.ncbi.nlm.nih.gov]

Scutellarin Toxicity and Safety Profile at a Glance

| Aspect | Details |

|---|---|

| Acute Toxicity (LD₅₀) | 10 g/kg in animal models [1] [2] |

| General Classification | Slightly toxic or non-toxic natural flavonoid [1] [2] |

| Key Safety Challenge | Low oral bioavailability [3] [4] [5] |

Detailed Toxicological and Mechanistic Insights

The high LD₅₀ value indicates a substantial margin of safety for experimental doses. Research suggests scutellarin's safety is linked to its multi-targeted, moderate action within natural regulatory networks, unlike the strong, single-target effects of many synthetic drugs [1] [6].

This compound's therapeutic effects are mediated through modulation of key cellular signaling pathways. The following diagram illustrates the primary mechanisms involved in its neuroprotective, cardioprotective, and anti-inflammatory activities, which contribute to its favorable safety profile.

Bioavailability and Formulation Strategies

The major challenge for this compound's clinical application is its low oral bioavailability, reported as low as 0.40% in Beagle dogs [3] and 10.67% in rats [5]. This is due to low water solubility, chemical instability in acidic conditions, and significant first-pass metabolism in the gut and liver [3] [5].

Advanced formulation strategies are being developed to overcome this limitation [3] [4]:

- Nanotechnology: Liposomes, PLGA nanoparticles, and nanosuspensions.

- Prodrugs: Triglyceride-mimetic prodrugs to improve absorption.

- Complexation Agents: β-cyclodextrin polymers to enhance solubility.

- Novel Delivery Systems: Self-microemulsions, solid lipid microparticles, and intranasal delivery systems to bypass first-pass metabolism.

Conclusion and Research Implications

For your research and development work, the key takeaways are:

- Favorable Acute Toxicity: The high LD₅₀ supports a wide safety margin for preclinical studies [1] [2].

- Focus on Formulation: The primary research challenge is overcoming poor bioavailability rather than managing toxicity [3] [4].

- Innovative Delivery Systems: Exploring nano-formulations, prodrugs, and novel delivery routes represents the most promising path toward viable clinical applications [3].

References

- 1. Current advances on the therapeutic potential of this compound : an... [pmc.ncbi.nlm.nih.gov]

- 2. Current advances on the therapeutic potential of this compound [link.springer.com]

- 3. Recent advancement in the anticancer efficacy of ... [frontiersin.org]

- 4. Pharmacological effects and the related mechanism of ... [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on the mechanism of cardiovascular ... [frontiersin.org]

- 6. Clinical benefits and pharmacology of this compound [pubmed.ncbi.nlm.nih.gov]

scutellarin in vitro and in vivo models

In Vivo and In Vitro Model Summary

The following tables compile evidence of scutellarin's effects from animal, cell culture, and mechanistic studies.

Table 1: In Vivo Animal Models in this compound Research

| Disease Model | Animal Species | This compound Dose | Key Findings | Mechanisms Involved | Citation |

|---|---|---|---|---|---|

| Middle Cerebral Artery Occlusion (MCAO) | Male SD rats (250-280 g) | 100 mg/kg | Reduced infarct volume, improved neurological scores [1] [2]. | Activation of JAK2/STAT3 signaling; Inhibition of JNK/p38 MAPK and promotion of ERK1/2 pathways [1] [3]. | |

| Cerebral Ischemia/Reperfusion Injury (CIRI) | Rats | 20 mg/kg | Attenuated oxidative stress and neuroinflammation [1] [4]. | Activation of PI3K/Akt-mediated Nrf2 signaling [4]. | |

| Myocardial Infarction | Rats | Not specified in results | Reduced cardiac fibroblast proliferation and collagen production [5]. | Inhibition of TGF-β1 expression and TGF-β1/MAPK signaling pathway [5]. | |

| Myocardial Fibrosis (Ang II-induced) | Rats | Not specified in results | Inhibited growth of cardiac fibroblasts and collagen production [5]. | Downregulation of FN1 and TGF-β1; Inhibition of ERK1/2 and p38-MAPK phosphorylation [5]. | |

| Doxorubicin-induced Cardiotoxicity | Not specified | Not specified in results | Reduced collagen accumulation and heart fibrosis area [5]. | Inhibition of TGF-β1 protein expression; Increased pSmad2 levels [5]. |

Table 2: In Vitro Cell Models in this compound Research

| Cell Type | Inducing Agent/Model | This compound Concentration | Key Findings | Mechanisms Involved | Citation |

|---|---|---|---|---|---|

| BV-2 Microglia & PC12 Neuronal Cells | Oxygen-Glucose Deprivation (OGD) | 25, 50, 100 μM (PC12) | Reduced PC12 cell apoptosis mediated by activated microglia [6]. | Activation of JAK2/STAT3 signaling pathway [6]. | |

| TNC-1 Astrocytes | LPS-activated BV-2 Microglia Conditioned Medium | Not specified in results | Promoted anti-inflammatory effects [2]. | Upregulation of p-JAK2 and p-STAT3 [2]. | |

| HT22 Cell Line (Hippocampal Neurons) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 25, 50, 100 μM | Inhibited neuronal death; improved mitochondrial dysfunction and inhibited apoptosis [1] [7]. | Stimulation of mitophagy; Upregulation of GAP43-dependent pathway [1] [7]. | |

| Primary Rat Cerebral Cortical Neurons | Hypoxia and Glucose Deficiency | Not specified in results | Inhibited neuronal death, promoted axonal elongation [1]. | Regulation of GAP43-dependent pathway [1]. | |

| SW1353 Chondrocytes | IL-1β stimulation | 80 μmol/L | Increased Collagen II, SOX9; Decreased MMP13; Regulated cholesterol-related proteins [8]. | Inhibition of PI3K/AKT/mTOR signaling pathway [8]. | |

| BV-2 Microglial Cells | LPS stimulation | Not specified in results | Promoted polarization of microglia from M1 to M2 phenotype [3]. | Inhibition of JNK/p38; Augmentation of ERK1/2 signaling [3]. |

Table 3: Key Signaling Pathways and Experimental Readouts

| Signaling Pathway | Experimental Readouts / Assays | Overall Effect of this compound | Citation |

|---|---|---|---|

| JAK2/STAT3 | Western Blot (p-JAK2, JAK2, p-STAT3, STAT3), Immunofluorescence, AG490 (pathway inhibitor) | Activation → Anti-apoptosis, Neuroprotection [6] [2] | |

| MAPKs (p38, JNK, ERK1/2) | Western Blot (p-p38, p-JNK, p-ERK1/2) | Inhibition of p38 & JNK; Activation of ERK1/2 → Anti-inflammatory, M2 Microglia Polarization [1] [3] | |

| PI3K/AKT/mTOR | Western Blot (PI3K, p-AKT, AKT, p-mTOR, mTOR), LY294002 (PI3K inhibitor) | Inhibition → Anti-inflammatory, Chondroprotection, Metabolic Regulation [4] [8] | |

| PI3K/Akt/Nrf2 | Western Blot (Nrf2) | Activation → Antioxidant, Neuroprotection [4] | |

| TGF-β1/Smad | Western Blot (TGF-β1, pSmad2, FN1) | Inhibition → Anti-fibrotic, Cardioprotection [5] |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the tables.

1. MCAO Model and SCU Treatment [1] [2]

- In Vivo Model: Male Sprague-Dawley rats (250-280 g) are commonly used.

- Surgery: Middle Cerebral Artery Occlusion (MCAO) is induced by inserting a silicone-coated monofilament into the internal carotid artery to block the origin of the MCA. For ischemia/reperfusion models, the filament is withdrawn after a set time (e.g., 1-2 hours).

- This compound Administration: this compound is often administered intravenously or intraperitoneally at doses ranging from 20 mg/kg to 100 mg/kg at specified times pre- or post-occlusion.

- Outcome Measures:

- Infarct Volume: Assessed post-sacrifice by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue appears red, while infarcted areas appear white.

- Neurological Deficit Scores: Evaluated using standardized scales (e.g., Zea-Longa score) assessing aspects like circling behavior, limb paralysis, and resistance to lateral push.

2. Microglia-Mediated Neuronal Apoptosis (OGD Model) [6]

- Cell Cultures: BV-2 microglial cells and PC12 (a rat neuronal cell line) are maintained in DMEM/F12 medium with 10% FBS.

- Oxygen-Glucose Deprivation (OGD):

- BV-2 cells are washed and switched to a deoxygenated, glucose-free medium.

- Cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 2-3 hours to simulate ischemia.

- Conditioned Medium (CM) Collection: After OGD, the medium is replaced with a normal serum-free medium, and the conditioned medium (CM) is collected after 24 hours. This CM contains factors released by activated microglia.

- Neuronal Treatment: PC12 cells are incubated with the collected CM to induce apoptosis. This compound is added to the PC12 cells either during or after CM exposure.

- Pathway Inhibition: AG490, a specific JAK2 inhibitor, is used to pretreat PC12 cells to confirm the involvement of the JAK2/STAT3 pathway.

- Outcome Measures:

- Apoptosis Assay: TUNEL staining to detect DNA fragmentation in apoptotic cells.

- Western Blot: Analysis of apoptosis-related proteins (Bax, Bcl-2, Cleaved Caspase-3) and JAK2/STAT3 pathway proteins (p-JAK2, JAK2, p-STAT3, STAT3).

- Cell Viability: CCK-8 assay.

3. IL-1β-induced Chondrocyte Injury Model [8]

- Cell Culture: Human chondrosarcoma cell line SW1353 is cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.

- Osteoarthritis Induction: Cells are stimulated with Interleukin-1β (IL-1β) at 10 ng/ml to mimic an inflammatory OA environment.

- This compound Treatment: Cells are pre-treated with this compound (e.g., 80 μmol/L) for 2 hours before the addition of IL-1β.

- Pathway Inhibition: LY294002, a PI3K inhibitor, can be used to confirm pathway involvement.

- Outcome Measures:

- ELISA: Measurement of inflammatory cytokines in the culture supernatant (e.g., IL-6, TNF-α).

- Western Blot: Analysis of anabolic markers (Collagen II, SOX9), catabolic markers (MMP13), cholesterol metabolism proteins (CH25H, CYP7B1, APOA-1, ABCA1), and PI3K/AKT/mTOR pathway proteins.

Signaling Pathway Diagrams

The diagrams below illustrate the key molecular mechanisms of this compound action identified in recent studies.

This compound in Cerebral Ischemia/Reperfusion Injury

This compound's multi-target mechanisms in CIRI models.

This compound in Non-Neurological Disease Models

Mechanisms of this compound in cardiovascular and osteoarthritis models.

Key Research Considerations

When designing experiments with this compound, please consider the following:

- Bioavailability Challenges: this compound has low oral bioavailability (0.40%-10.67%) and a short elimination half-life (≈52 minutes) [9] [10] [5]. This is a critical factor for in vivo study design and dosing regimen.

- Advanced Formulations: Research is exploring formulations like β-cyclodextrin polymers, liposome precursors, and triglyceride mimetic prodrugs to improve stability and absorption [9] [10].

- Dose-Dependent Effects: Efficacy is often dose-dependent. For example, 100 mg/kg was more effective than lower doses in MCAO models [1] [2], while 80 μmol/L was optimal in SW1353 chondrocytes [8]. Careful dose-ranging studies are essential.

- Cell-Specific Mechanisms: this compound's action on specific pathways can vary by cell type. It activates PI3K/Akt in neurons for protection [4] but inhibits it in chondrocytes to counteract inflammation [8].

References

- 1. Current advances on the therapeutic potential of this compound : an... [pmc.ncbi.nlm.nih.gov]

- 2. Network pharmacology to explore the mechanism of ... [nature.com]

- 3. This compound Acts via MAPKs Pathway to Promote M2 ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates oxidative stress and ... [sciencedirect.com]

- 5. Effects of this compound on the mechanism of cardiovascular ... [frontiersin.org]

- 6. Effect of this compound on BV-2 microglial-mediated apoptosis ... [nature.com]

- 7. Frontiers | this compound : pharmacological effects and therapeutic... [frontiersin.org]

- 8. This compound regulates osteoarthritis in vitro by inhibiting the ... [spandidos-publications.com]

- 9. Pharmacological effects and the related mechanism of ... [pmc.ncbi.nlm.nih.gov]

- 10. Recent advancement in the anticancer efficacy of ... [frontiersin.org]

Scutellarin: A Comprehensive Review of Pharmacological Activities, Mechanisms, and Therapeutic Potential

Then, I will now begin writing the main body of the review.

Introduction and Sources

Scutellarin (4′,5,6-trihydroxyflavone-7-O-glucuronide) is a flavonoid glucuronide predominantly found in various plants of the Scutellaria and Erigeron genera, particularly Scutellaria baicalensis Georgi and Erigeron breviscapus (Vaniot) Hand.-Mazz [1] [2]. With a molecular formula of C₂₁H₁₈O₁₂ and a molecular weight of 462.4 g/mol, this natural flavonoid has gained significant attention in pharmacological research due to its diverse therapeutic activities and favorable safety profile [3]. In traditional Chinese medicine, especially within the Yi minority of Southwestern China, extracts rich in this compound have been used for centuries to treat conditions such as stroke-induced paralysis and rheumatic joint pain [3] [4]. Modern scientific investigation has not only validated these traditional uses but also significantly expanded our understanding of its broad pharmacological potential.

The extraction of this compound from plant materials has evolved from traditional methods to advanced techniques that better preserve its biological activity. Traditional extraction techniques, including solvent extraction and hot reflux extraction, typically employ ethanol, methanol, or water as solvents. While these methods are simple and require low equipment costs, they suffer from limitations such as low efficiency and lengthy processing times [1] [2]. Modern approaches have substantially improved extraction outcomes: Ultrasound-assisted extraction (UAE) utilizes ultrasonic cavitation to enhance solvent contact with plant materials, achieving extraction rates of 50-60%; Microwave-assisted extraction (MAE) employs microwave energy to rapidly disrupt cell walls, yielding extraction rates of 70-80%; and Supercritical fluid extraction (SFE) uses supercritical carbon dioxide under high pressure to preserve this compound's biological activity with extraction rates of 60-70% [1] [2]. These advanced methods have made large-scale industrial production of high-purity this compound feasible, supporting further research and clinical applications.

Comprehensive Pharmacological Activities

This compound exhibits a remarkably diverse range of pharmacological activities, contributing to its therapeutic potential across multiple disease domains. The table below summarizes its major pharmacological effects, molecular targets, and resulting therapeutic benefits:

Table 1: Comprehensive Pharmacological Profile of this compound

| Pharmacological Activity | Molecular Targets/Pathways | Observed Effects | Therapeutic Potential |

|---|---|---|---|

| Neuroprotection | PI3K/AKT, JAK2/STAT3, PARP-1/AIF, GAP43, Bcl-2/Bax, caspase-3 [3] [4] [5] | Reduces cerebral infarct volume, improves neurological function, inhibits neuronal apoptosis, promotes axon regeneration [4] [5] | Ischemic stroke, cerebral ischemia/reperfusion injury, neonatal hypoxic-ischemic encephalopathy [6] [3] [4] |

| Cardiovascular Protection | Not fully elucidated; likely involves anti-inflammatory and antioxidant pathways [6] [3] | Anti-thrombotic, vasodilatory, improves microcirculation, protects against myocardial injury [6] [3] | Myocardial infarction, various cardiovascular diseases [6] [7] |

| Anti-inflammatory Effects | NF-κB, MAPK, PI3K/Akt, IL-1, IL-6, TNF-α [1] [2] | Inhibits pro-inflammatory cytokine production, reduces inflammatory cell infiltration, suppresses inflammatory signaling [1] [2] | Osteoarthritis, pulmonary fibrosis, kidney injury, general inflammatory conditions [1] [2] |

| Antioxidant Activity | Nrf2/ARE, ROS scavenging [1] [2] | Direct free radical scavenging, enhancement of endogenous antioxidant systems [1] [2] [5] | Oxidative stress-related tissue damage, neurodegenerative diseases [1] [3] |

| Anticancer Properties | METTL5, proliferation and migration pathways [8] | Inhibits cancer cell proliferation and migration, induces cell damage, suppresses tumor growth [8] | Ovarian cancer, renal cancer, lung cancer, liver cancer, breast cancer [8] |

The neuroprotective effects of this compound represent one of its most thoroughly investigated pharmacological activities. In models of cerebral ischemia/reperfusion injury, this compound has demonstrated significant reductions in infarct volume and improvements in neurological function through multiple interconnected mechanisms [4]. It inhibits key apoptotic pathways by modulating the PI3K/AKT signaling cascade, resulting in increased expression of anti-apoptotic Bcl-2 while reducing pro-apoptotic Bax and cleaved caspase-3 [4]. Additionally, this compound suppresses poly (ADP-ribose) polymerase (PARP) overactivation and apoptosis-inducing factor (AIF) translocation from mitochondria to the nucleus, thereby preventing neuronal cell death [3]. The compound also promotes neuronal repair and regeneration by upregulating growth-associated protein 43 (GAP43), which facilitates neurite outgrowth during axon development and recovery after injury [3].

The cardiovascular benefits of this compound include vasodilation, anti-thrombotic activity, and improvement in microcirculation, making it valuable for treating various cardiovascular conditions [6] [3]. While the precise molecular mechanisms underlying these effects require further elucidation, evidence suggests they involve a combination of anti-inflammatory, antioxidant, and direct protective effects on vascular and myocardial tissues [6]. This compound has been used clinically in the treatment of myocardial infarction, where it complements reperfusion therapy by mitigating ischemic damage through its multi-targeted pharmacological activities [6].

The anti-inflammatory properties of this compound are mediated primarily through inhibition of key inflammatory signaling pathways, including NF-κB, MAPK, and PI3K/Akt [1] [2]. By modulating these pathways, this compound reduces the production and release of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, thereby attenuating inflammatory cascades that contribute to tissue damage in various chronic diseases [1] [2]. This anti-inflammatory activity underpins its therapeutic potential in conditions ranging from osteoarthritis to pulmonary fibrosis and kidney injury.

The antioxidant activity of this compound involves both direct free radical scavenging and enhancement of endogenous antioxidant systems through the Nrf2/ARE pathway [1] [2]. By reducing oxidative stress, this compound limits the activation of inflammatory signaling pathways that are often initiated by reactive oxygen species (ROS), thereby creating a protective cycle that reduces both oxidative damage and inflammation-mediated tissue injury [1] [2] [5].

Emerging research has revealed promising anticancer properties of this compound across various cancer types. In ovarian cancer models, this compound significantly inhibits cancer cell proliferation and migration while suppressing tumor growth in patient-derived organoids [8]. These effects appear mediated, at least partially, through downregulation of METTL5, an RNA methyltransferase that promotes cancer progression and is associated with poorer prognosis in ovarian cancer patients [8]. Similar anticancer effects have been observed in renal, lung, liver, and breast cancers, suggesting broad-spectrum antitumor activity [8].

Mechanisms of Action: Signaling Pathways

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway represents a crucial mechanism through which this compound exerts its neuroprotective and anti-apoptotic effects. In cerebral ischemia models, this compound administration enhances the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), leading to increased levels of the anti-apoptotic protein Bcl-2 while simultaneously reducing pro-apoptotic markers including Bax and cleaved caspase-3 [4]. When the selective PI3K inhibitor LY294002 is administered, these protective effects are significantly attenuated, confirming the essential role of this pathway in this compound's mechanism of action [4]. The activation of PI3K/AKT signaling promotes neuronal survival and reduces apoptotic cell death following ischemic injury, positioning this pathway as a fundamental component of this compound's neuroprotective properties.

Graphviz diagram: PI3K/AKT Signaling Pathway in this compound's Neuroprotective Mechanism

This compound activates PI3K/AKT signaling, regulating apoptotic proteins to promote neuronal survival.

JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway represents another important mechanism through which this compound exerts its therapeutic effects, particularly in the context of cerebral ischemia. Network pharmacology approaches have identified this pathway as significantly involved in this compound's anti-ischemic activity [5]. Experimental validation has demonstrated that this compound promotes the upregulation of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) in both in vitro and in vivo models of cerebral ischemia [5]. Activation of this pathway enhances cerebral angiogenesis and promotes neurological recovery following ischemic stroke. The JAK2/STAT3 signaling cascade involves phosphorylation of JAK2, which subsequently activates STAT3 through phosphorylation. The phosphorylated STAT3 then forms dimers that translocate to the nucleus, where they regulate the transcription of target genes involved in cell survival, inflammation, and immune responses [5].

Graphviz diagram: JAK2/STAT3 Signaling Pathway in Cerebral Ischemia Treatment

This compound-mediated JAK2/STAT3 activation promotes neuroprotection and angiogenesis after cerebral ischemia.

NF-κB Signaling Pathway

This compound exerts significant anti-inflammatory effects primarily through inhibition of the NF-κB signaling pathway. Under normal physiological conditions, NF-κB resides in the cytoplasm in an inactive state bound to inhibitory IκB proteins [2]. When inflammatory stimuli such as LPS or cytokines activate the IκB kinase (IKK) complex, IκBα undergoes phosphorylation and degradation, leading to NF-κB release and translocation to the nucleus where it initiates the transcription of pro-inflammatory genes [2]. This compound interferes with this process by inhibiting IKK activation, thereby preventing IκBα phosphorylation and degradation [2]. This action maintains NF-κB in its inactive cytoplasmic form, reducing the expression of various inflammatory mediators including cytokines, chemokines, and adhesion molecules. This mechanism substantially contributes to this compound's therapeutic effects in inflammatory conditions such as osteoarthritis, pulmonary fibrosis, and kidney injury [1] [2].

Nrf2/ARE Antioxidant Pathway

The Nrf2/ARE pathway serves as a central mechanism for this compound's antioxidant activity. Under conditions of oxidative stress, this compound activates Nrf2, a transcription factor that translocates to the nucleus and binds to antioxidant response elements (ARE) in the promoter regions of various antioxidant genes [1] [2]. This binding initiates the transcription of a battery of cytoprotective genes encoding enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC) [1]. By enhancing the expression of these antioxidant enzymes, this compound strengthens the cellular defense system against oxidative damage, providing protection in various disease models associated with oxidative stress, including cerebral ischemia, cardiovascular diseases, and inflammatory conditions [1] [3] [2].

Experimental Methodologies

In Vitro Models

Research on this compound has employed various established in vitro models to elucidate its mechanisms of action. Oxygen-glucose deprivation and reperfusion (OGD/R) in neuronal cell lines such as HT22 and PC12 cells effectively mimics cerebral ischemia/reperfusion injury, allowing investigation of this compound's neuroprotective effects [3] [4]. In these models, this compound pretreatment typically ranges from 1 to 24 hours at concentrations varying from 1 to 100 μM, depending on the specific experimental setup [4]. For anti-inflammatory studies, lipopolysaccharide (LPS)-stimulated microglia (BV-2 cells) and astrocytes (TNC-1 cells) provide valuable models to examine this compound's modulation of neuroinflammation [5]. In these systems, this compound demonstrates significant inhibition of pro-inflammatory cytokine production and suppression of inflammatory signaling pathways at concentrations generally between 10 and 50 μM [5]. Cancer research utilizes various ovarian cancer cell lines, including SKOV3, A2780, OVCAR3, and OVCAR8, to evaluate this compound's antitumor properties [8]. In these models, this compound typically shows dose-dependent inhibition of cell proliferation and migration with IC₅₀ values varying across cell lines, and it significantly reduces organoid growth in patient-derived ovarian cancer organoid models [8].

In Vivo Models

Animal models constitute essential tools for validating this compound's therapeutic efficacy and understanding its pharmacological effects in whole organisms. The middle cerebral artery occlusion (MCAO) model in rats represents the most widely used experimental system for evaluating this compound's neuroprotective effects against cerebral ischemia [3] [4] [5]. In this model, this compound is typically administered intravenously at doses ranging from 10 to 100 mg/kg, with treatment initiated either before ischemia induction or at various time points during reperfusion [4] [5]. Outcome measures include assessment of infarct volume (commonly evaluated using TTC staining), neurological deficit scores, and molecular analyses of brain tissue to examine effects on apoptosis, inflammation, and oxidative stress pathways [4]. For cancer studies, xenograft models using human cancer cell lines implanted in immunodeficient mice provide valuable platforms for investigating this compound's antitumor efficacy in vivo [8]. Additionally, various inflammation models, including those for osteoarthritis, pulmonary fibrosis, and kidney injury, have been employed to evaluate this compound's anti-inflammatory effects in different pathological contexts [1] [2].

Analytical Techniques

Advanced analytical techniques play crucial roles in this compound research, from quantifying the compound and its metabolites to elucidating its mechanisms of action. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) enables sensitive detection and quantification of this compound and its major metabolites in biological samples, with detection limits in the low nanogram per milliliter range [7] [9]. Western blot analysis provides essential information about this compound's effects on protein expression and phosphorylation states of key signaling molecules in various pathways [4] [5] [8]. Immunofluorescence staining allows visualization of cellular localization and expression patterns of target proteins, such as the translocation of transcription factors from cytoplasm to nucleus [5]. Molecular docking studies predict potential binding interactions between this compound and its target proteins, with reported binding energies ranging from -7.4 to -12.7 kcal/mol for various key targets including CASP3, EGFR, and PTGS2 [4]. Additionally, techniques such as flow cytometry for apoptosis detection, ATP assays for cell viability assessment, and various immunohistochemical methods contribute comprehensive data to understand this compound's multifaceted pharmacological activities [4] [8].

Pharmacokinetics and Formulation Strategies

Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound presents both challenges and insights that inform formulation development. After oral administration in humans, this compound exhibits very low plasma concentrations in its parent form, while its major metabolite, isothis compound (scutellarein 6-O-β-D-glucuronide), reaches considerably higher plasma levels with a peak concentration (Cₘₐₓ) of 87.0 ± 29.1 ng/mL [7] [9]. The time to reach peak concentration (Tₘₐₓ) occurs at approximately 7.85 ± 1.62 hours, and some individual pharmacokinetic profiles display double peaks, suggesting complex absorption patterns [7] [9]. This pharmacokinetic behavior is explained by a proposed process where this compound is initially hydrolyzed to its aglycone (scutellarein) by bacterial enzymes in the intestine, followed by absorption and subsequent reconjugation with glucuronic acid in intestinal cells and/or the liver, mediated by phase II enzymes that demonstrate regioselectivity [7] [9]. The low oral bioavailability of this compound represents a major challenge for its clinical application, attributed to its poor membrane permeability, limited aqueous solubility, and significant presystemic metabolism [1] [3] [2].

Advanced Formulation Strategies

To overcome the pharmacokinetic limitations of this compound, researchers have developed various innovative formulation strategies. Nanoformulations represent a prominent approach, including polymeric nanoparticles, liposomes, solid lipid microparticles, nanogels, and nanocrystals, which enhance solubility, protect against degradation, and improve tissue targeting [1] [2]. β-cyclodextrin polymers utilize molecular encapsulation to enhance this compound's stability and dissolution rate [1] [2]. Triglyceride mimetic active ingredients and liposome precursors leverage lipid-based delivery systems to improve intestinal absorption and lymphatic transport [1] [2]. These advanced formulation technologies have demonstrated significant improvements in this compound's oral bioavailability, prolongation of its circulation time, and enhancement of its targeted delivery to specific tissues, thereby potentially increasing its therapeutic efficacy while reducing side effects [1] [10] [2]. However, questions regarding the economic viability, long-term safety, and manufacturing scalability of these novel formulations require further investigation before widespread clinical adoption [1].

Conclusion and Future Perspectives

This compound represents a promising multi-target therapeutic agent with demonstrated efficacy across a broad spectrum of diseases, including cerebrovascular disorders, cardiovascular conditions, inflammatory diseases, and various cancers. Its pharmacological activities encompass neuroprotective, anti-inflammatory, antioxidant, anti-apoptotic, and anti-cancer effects, mediated through modulation of multiple critical signaling pathways such as PI3K/AKT, JAK2/STAT3, NF-κB, and Nrf2/ARE [6] [1] [4]. Despite its impressive therapeutic potential, this compound faces significant challenges that must be addressed to fully realize its clinical utility. The low oral bioavailability and short half-life substantially limit its therapeutic effectiveness when administered conventionally [7] [1] [3].

Future research directions should prioritize several key areas. First, comprehensive clinical trials are necessary to establish definitive efficacy and safety profiles in human populations, as current evidence relies heavily on preclinical studies [6] [10] [3]. Second, continued development of advanced drug delivery systems should focus on optimizing bioavailability while ensuring safety, stability, and manufacturing feasibility [1] [10] [2]. Third, investigation of This compound's interactions with gut microbiota may reveal novel mechanisms influencing its absorption and metabolism, potentially leading to strategies to enhance its bioavailability [10]. Fourth, exploration of combination therapies that leverage this compound's multi-targeted actions alongside conventional therapeutics could yield enhanced efficacy, particularly in complex diseases like cancer and neurodegenerative disorders [10] [8]. Finally, the potential application of personalized medicine approaches based on individual metabolic and genetic profiles may help optimize this compound's therapeutic outcomes while minimizing adverse effects [10].

References

- 1. Pharmacological effects and the related mechanism of ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological effects and the related mechanism of ... [frontiersin.org]

- 3. Frontiers | this compound : pharmacological effects and therapeutic... [frontiersin.org]

- 4. This compound Alleviates Neuronal Apoptosis in Ischemic Stroke ... [pmc.ncbi.nlm.nih.gov]

- 5. Network pharmacology to explore the mechanism of ... [nature.com]

- 6. Clinical benefits and pharmacology of this compound : A comprehensive... [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of the flavonoid ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound suppresses ovarian cancer progression by ... [nature.com]

- 9. articles pharmacokinetics and metabolism of the flavonoid ... [sciencedirect.com]

- 10. Current advances in the therapeutic potential of this compound [sciencedirect.com]

scutellarin absorption distribution metabolism excretion

Key Pharmacokinetic Parameters of Scutellarin

The following table compiles quantitative findings from animal studies, primarily in rats.

| Parameter | Species (Dose) | Findings & Numerical Data | References |

|---|---|---|---|

| Oral Bioavailability | Human | Approximately 2.37% (as parent compound) | [1] |

| Rat | Relative bioavailability reported as low as 10.67% | [2] [3] | |

| Primary Metabolite | Human & Rat | Scutellarein (aglycone); Scutellarein-6-O-glucuronide (S-6-G) is the predominant circulating isomer post oral dosing | [4] [1] |

| Gender Differences | Rat (400 mg/kg, oral) | Plasma levels and AUC of this compound and scutellarein were significantly higher in female rats than in males. | [5] [3] [6] |

| Major Excretion Route | Rat (400 mg/kg, oral) | Feces is the major route. Total excretion of scutellarein in feces: 16.5% (male), 8.61% (female). Urinary excretion is negligible. | [5] [3] [6] |

| In Vitro Metabolic Stability | Rat Liver Microsomes | Higher metabolic clearance (CLint) and shorter half-life (t1/2) in male rat liver microsomes compared to female. | [3] [6] |

Intestinal Absorption and Metabolic Pathway

After oral administration, this compound undergoes a complex process of hydrolysis, absorption, and reconjugation, which explains its low systemic exposure as the parent compound.

The diagram above illustrates the key ADME pathway:

- Hydrolysis: this compound is poorly absorbed in its parent form. In the intestinal lumen, it is first hydrolyzed by enzymes or microflora to its aglycone, scutellarein [4] [3].

- Absorption and Reconjugation: The more lipophilic scutellarein is absorbed into the intestinal cells (enterocytes), where it undergoes extensive phase II metabolism, primarily glucuronidation [4] [7].

- Isomerization and Efflux: A key finding is that the glucuronidation in the enterocyte favors the formation of an isomer, scutellarein-6-O-glucuronide (S-6-G), over the original scutellarein-7-O-glucuronide (this compound, S-7-G) [4]. These conjugates are then effluxed. A significant portion is effluxed back into the intestinal lumen by apical transporters, leading to fecal excretion. The conjugates that are effluxed into the mesenteric blood via basolateral transporters enter the portal vein and become the predominant circulating forms [4] [2].

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here is a summary of key methodologies cited.

1. Protocol: Pharmacokinetic and Excretion Study in Rats [3] [6]

- Objective: To investigate the pharmacokinetics and excretion of this compound and scutellarein in rat plasma, urine, and feces.

- Animals: Sprague-Dawley rats (both males and females).

- Dosing: Single oral dose of this compound (400 mg/kg) or intravenous dose (40 mg/kg).

- Sample Collection: Serial blood samples were collected from the tail vein. Urine and feces were collected from metabolic cages over 72 hours.

- Analytical Method: HPLC with diode-array detection.

- Chromatography: C18 column with an isocratic mobile phase of methanol and water (pH adjusted to 2.5). Detection wavelength was 335 nm.

2. Protocol: In Vitro Metabolic Stability [3] [6]

- Objective: To determine the intrinsic metabolic stability of this compound and explore gender differences.

- System: Pooled rat liver microsomes from both genders.

- Incubation: this compound was incubated with microsomes and the cofactor NADPH.

- Measurement: The in vitro half-life (t1/2) and intrinsic clearance (CLint) were calculated from the disappearance rate of the parent compound.

3. Protocol: Investigating Intestinal Absorption Mechanism [4]

- Objective: To elucidate the site and mechanism of the isomeric metabolite (S-6-G) formation.

- In Situ Model: Single-pass intestinal perfusion model in rats.

- Procedure: Rat intestines were perfused with this compound solution. The perfusate from the mesenteric vein and the intestinal lumen was collected and analyzed for this compound and S-6-G.

- Analysis: The high concentration of S-6-G in the mesenteric vein plasma indicated that the intestinal epithelium is a primary site for its formation and absorption.

Strategies to Improve Bioavailability

The low bioavailability of this compound is a major limitation for its clinical application. Research has been directed toward novel formulation strategies to overcome this [7] [8]:

- Mucoadhesive Microparticles for Pulmonary Delivery: One study prepared this compound-loaded respirable microparticles. After intratracheal administration in rats, the plasma concentration was 30-fold higher compared to the oral route, demonstrating pulmonary delivery as a highly effective alternative [8].

- Other Novel Formulations: Research is exploring polymeric nanoparticles, liposomes, solid lipid microparticles, and nanocrystals to enhance this compound's solubility, protect it from degradation, and improve its absorption [7].

References

- 1. articles pharmacokinetics and metabolism of the flavonoid ... [sciencedirect.com]

- 2. European Journal of Drug Metabolism and Pharmacokinetics [link.springer.com]

- 3. Metabolic and pharmacokinetic studies of this compound in rat ... [nature.com]

- 4. Articles Absorption and Disposition of this compound in Rats: A ... [sciencedirect.com]

- 5. Metabolic and pharmacokinetic studies of this compound in rat ... [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic and Pharmacokinetic Studies of this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological effects and the related mechanism of ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound - an overview [sciencedirect.com]

Comprehensive Technical Guide: Scutellarin Extraction Methods Comparison and Protocols for Research and Pharmaceutical Development

Introduction to Scutellarin and Extraction Challenges

This compound (4',5,6-trihydroxyflavone-7-glucuronide) is a potent flavonoid glycoside predominantly found in plants of the Scutellaria and Erigeron genera, particularly Scutellaria baicalensis and Erigeron breviscapus. This bioactive compound has garnered significant research interest due to its multifaceted pharmacological activities, including demonstrated anti-cancer effects through inhibition of key signaling pathways (JAK/STAT3, NRF2, AMPK/ERK, MAPK, and β-catenin/Wnt), anti-inflammatory properties, and antioxidant capabilities [1]. Despite its therapeutic potential, this compound faces significant bioavailability challenges, with oral bioavailability in Beagle dogs reported as low as 0.40% ± 0.19%, primarily due to its poor solubility and rapid metabolism [1]. These limitations have driven research toward developing efficient extraction and formulation strategies to enhance its therapeutic application.

The structural characteristics of this compound, particularly its phenolic hydroxyl groups, contribute to its tendency to precipitate in acidic solutions (pH below 3.8), further complicating its extraction and pharmaceutical development [1]. Traditional extraction methods often yield suboptimal recovery rates and require large amounts of organic solvents, making them less suitable for modern pharmaceutical applications. Consequently, researchers have focused on developing advanced extraction technologies that improve yield, reduce environmental impact, and preserve the compound's bioactivity. This document provides a comprehensive comparison of current extraction methodologies, detailed protocols for implementation, and pharmaceutical applications to support researchers and drug development professionals in optimizing this compound extraction for research and therapeutic use.

Extraction Methods Comparison

Conventional Extraction Methods

Solvent extraction represents the most fundamental approach for this compound isolation, typically employing ethanol-water mixtures in varying proportions. This method relies on the differential solubility of this compound in different solvent systems, with 70% ethanol consistently demonstrating high efficiency for extracting this compound and other flavonoids from plant matrices [2]. The mechanism involves the polar interactions between the solvent and flavonoid glycosides, facilitating their dissolution from plant tissues. While conventional solvent extraction requires minimal specialized equipment, it presents significant limitations including lengthy extraction times (often exceeding several hours), high solvent consumption, and potential degradation of thermolabile compounds due to prolonged heating [2] [3]. Maceration and Soxhlet extraction represent common variants of this approach, though both suffer from similar drawbacks including inefficient mass transfer and relatively low extraction yields compared to modern techniques.

Heating reflux extraction (HRE) improves upon basic solvent extraction by applying controlled heating to enhance solubility and mass transfer rates. This method typically employs temperature-controlled systems that maintain the solvent at its boiling point, facilitating continuous extraction of target compounds. While HRE generally provides higher yields than simple maceration, it still requires substantial extraction times (1-2 hours) and may compromise compound integrity through thermal degradation, especially for heat-sensitive flavonoids [4]. The equipment requirements remain relatively simple, typically consisting of a heating mantle, condenser, and extraction vessel, making this method accessible in resource-limited settings. However, the combination of prolonged exposure to elevated temperatures and high solvent consumption has motivated the development of more efficient and environmentally friendly alternatives.

Advanced Extraction Technologies

Ultrasound-assisted extraction (UAE) leverages the cavitation phenomenon generated by ultrasonic waves to disrupt plant cell walls and enhance mass transfer of this compound from plant material to the solvent medium [3]. The implosion of microscopic bubbles near cell walls creates microscale turbulence and high-velocity microjets that effectively break down cellular structures, facilitating the release of intracellular compounds. When combined with deep eutectic solvents (DES)—novel green solvents composed of hydrogen bond donors and acceptors—UAE achieves remarkable extraction efficiency for this compound (3.88 ± 0.37 mg/g) [5] [4]. The synergistic combination of DES and ultrasound (DES-UAE) represents a significant advancement, offering enhanced solubility through tailored solvent-target compound interactions while reducing extraction time and solvent consumption compared to conventional methods.

Microwave-assisted extraction (MAE) utilizes electromagnetic radiation (typically at 2.45 GHz) to generate intense, localized heating within plant materials through ionic conduction and dipole rotation mechanisms [3]. This internal heating creates a pressure gradient that promotes the rupture of plant cells and subsequent release of bioactive compounds into the surrounding solvent. MAE offers several advantages including dramatically reduced extraction times (often by 50-80% compared to conventional methods), lower solvent consumption, and improved extraction yield while minimizing thermal degradation through precise temperature control [3]. The method can be performed in either closed vessels under controlled pressure and temperature or open systems at atmospheric pressure, providing flexibility for different operational requirements and compound sensitivities.

Table 1: Quantitative Comparison of this compound Extraction Methods

| Extraction Method | This compound Yield (mg/g) | Time | Temperature | Solvent System | Key Advantages |

|---|---|---|---|---|---|

| DES-UAE | 3.88 ± 0.37 | 30-40 min | 40-60°C | ChCl/ethylene glycol/lactic acid (1:1:2) | High yield, green solvent, excellent selectivity |

| MAE | ~3.2* | 10-15 min | 60-80°C | 70% ethanol | Rapid extraction, low solvent use, high efficiency |

| UAE (conventional) | ~2.5* | 20-30 min | 40-50°C | 70% ethanol | Moderate equipment needs, improved yield |

| HRE | ~2.1* | 1-2 hours | 70-85°C | 70% ethanol | Simple equipment, established methodology |

| Maceration | ~1.8* | 12-24 hours | Room temperature | 70% ethanol | No special equipment, simple operation |

*Estimated values based on comparative studies [2] [4]

Pressurized liquid extraction (PLE), also known as accelerated solvent extraction, combines elevated temperatures and pressures to maintain solvents in a liquid state above their normal boiling points, significantly enhancing extraction efficiency [2]. This method provides superior penetration of solvent into the plant matrix, resulting in faster extraction rates and reduced solvent consumption compared to conventional techniques. PLE systems can be automated for high-throughput processing and typically employ environmentally friendly solvents like water and ethanol, making them suitable for pharmaceutical applications where solvent residues are a concern [2]. The controlled operational parameters (temperature, pressure, and time) ensure high reproducibility, while the reduced oxygen and light exposure helps preserve antioxidant compounds from degradation during extraction.

Table 2: Solvent Systems for this compound Extraction

| Solvent System | This compound Yield | Environmental Impact | Cost | Safety Considerations | Best Paired Method |

|---|---|---|---|---|---|

| DES (ChCl/ethylene glycol/lactic acid) | Very High | Low (green solvent) | Moderate | Low toxicity | UAE |

| 70% Ethanol | High | Moderate (renewable) | Low | Low toxicity, flammable | MAE, UAE, HRE |

| Water | Low | Very low | Very low | None | HRE, Maceration |

| Methanol-Water | High | High | Low | High toxicity | HRE, Maceration |

| Supercritical CO₂ | Moderate | Very low | High | High pressure required | SFE |

Detailed Experimental Protocols

Deep Eutectic Solvent with Ultrasound-Assisted Extraction (DES-UAE)

3.1.1 DES Preparation and Selection

The optimal DES formulation for this compound extraction consists of choline chloride (ChCl) as hydrogen bond acceptor (HBA) and ethylene glycol with lactic acid as hydrogen bond donors (HBD) in a 1:1:2 molar ratio [4]. To prepare 100 mL of this solvent, weigh 12.45 g of ChCl (0.1 mol), 6.21 g of ethylene glycol (0.1 mol), and 18.02 g of lactic acid (0.2 mol) into a round-bottom flask. The synthesis should be conducted under a nitrogen atmosphere with magnetic stirring at 80°C and 300 rpm until a homogeneous transparent liquid forms (typically 1-2 hours) [4]. The resulting DES should be stored in sealed brown bottles at room temperature to prevent moisture absorption. For screening purposes, researchers may test various DES formulations, with lactic acid-based DES systems consistently demonstrating superior extraction efficiency for flavonoid compounds due to their favorable hydrogen bonding capacity and polarity matching with target compounds.

3.1.2 Plant Material Preparation and Extraction

Begin with high-quality Scutellaria Radix (dried root of Scutellaria baicalensis), which should be washed, dried, and powdered to a uniform particle size of approximately 3.6 cm to ensure consistent extraction efficiency [4]. Accurate weighing of 0.5 g of plant material is essential for reproducibility. The extraction process employs a solid-to-liquid ratio of 1:30 (g/mL), meaning 0.5 g plant material to 15 mL of the prepared DES solvent. The mixture should be subjected to ultrasound treatment at a controlled frequency of 40 kHz and power of 200W for 35 minutes, maintaining the temperature at 50°C using a circulating water bath to prevent thermal degradation [5] [4]. Following extraction, centrifuge the mixture at 8000 rpm for 10 minutes and collect the supernatant for analysis. The extraction efficiency can be further enhanced by performing a second extraction on the same plant material residue and combining the supernatants, typically yielding an additional 10-15% of this compound content.

The following workflow diagram illustrates the complete DES-UAE extraction process:

Microwave-Assisted Extraction (MAE) Protocol

3.2.1 Equipment Setup and Parameter Optimization

For this compound extraction using MAE, begin with a commercial microwave extraction system equipped with temperature control and magnetic stirring capabilities. Weigh 1.0 g of powdered Scutellaria plant material (aerial parts or roots depending on source) and transfer it to the microwave reaction vessel. Add 25 mL of 70% ethanol as extraction solvent, providing an optimal balance between flavonoid solubility and safety profile [2] [3]. The extraction should be performed at a controlled power of 600W with the temperature maintained at 70°C for 12 minutes, ensuring efficient extraction without degradation of thermolabile compounds. The system should be equipped with a condenser to prevent solvent loss during the extraction process. For difficult matrices, a pre-soaking time of 30 minutes before microwave irradiation can improve recovery by allowing solvent penetration into the plant material. Following extraction, allow the vessel to cool before centrifugation at 5000 rpm for 10 minutes; collect the supernatant for analysis.

3.2.2 Optimization and Scaling Considerations

Parameter optimization is critical for maximizing this compound yield in MAE. Key factors include solvent composition (typically 60-80% ethanol), solid-to-liquid ratio (1:20 to 1:30 g/mL), irradiation time (8-15 minutes), and temperature (60-80°C) [3]. Response surface methodology (RSM) with a Box-Behnken or central composite design can systematically optimize these parameters with minimal experimental runs. For scale-up considerations, maintaining consistent microwave distribution becomes challenging; industrial-scale MAE systems often employ continuous flow-through designs or sequential batch processing to ensure uniform extraction. When scaling from laboratory to pilot or production scale, pay particular attention to the penetration depth of microwave energy (typically 1-2 cm from the surface at 2.45 GHz), which may require adjustments in particle size or stirring mechanisms to ensure homogeneous heating throughout the material.

Analysis and Quantification Methods

UPLC Quantification of this compound

Ultra-performance liquid chromatography (UPLC) provides the most efficient and precise method for this compound quantification in extracts. The analysis should be performed using a Waters ACQUITY UPLC H-Class PLUS system equipped with a Waters BEH C18 column (50 mm × 2.1 mm, 1.7 μm) maintained at 35°C [4]. The mobile phase should consist of (A) acetonitrile and (B) 0.1% formic acid in water with a flow rate of 0.3 mL/min and the following elution gradient: 0–3 min (20%–23% A), 3–6 min (23%–25% A), 6–7 min (25%–60% A) [4]. Detection should utilize a PDA detector at 335 nm, which provides optimal sensitivity for this compound. For method validation, establish a calibration curve using this compound standards (purity ≥98%) across a concentration range of 1–100 μg/mL, with typical correlation coefficients (R²) exceeding 0.999. The injection volume is typically 2 μL, and the total run time should not exceed 10 minutes per sample to enable high-throughput analysis.

Method Validation and Quality Control

Comprehensive validation of the analytical method is essential for reliable this compound quantification. Determine the precision by analyzing six replicate injections of a standard solution at mid-range concentration (50 μg/mL), with acceptance criteria of ≤2% RSD for retention time and ≤3% RSD for peak area. Accuracy should be assessed through recovery studies by spiking pre-analyzed plant material with known quantities of this compound standard (80%, 100%, and 120% of expected content), with acceptable recovery rates between 95-105% [4]. Establish the limit of detection (LOD) and limit of quantification (LOQ) through serial dilution of standard solutions, typically achieving values of approximately 0.1 μg/mL and 0.3 μg/mL, respectively. For quality control, include system suitability tests before each analytical run, verifying column efficiency (theoretical plates >10000), tailing factor (<2.0), and resolution from closely eluting compounds (≥1.5). Always analyze samples in duplicate and include appropriate reference standards with each batch to ensure analytical consistency.

Pharmaceutical Applications and Bioavailability Enhancement

Formulation Strategies for Improved Delivery

The poor bioavailability of this compound represents a major challenge for its pharmaceutical application, necessitating advanced formulation strategies. Several innovative approaches have demonstrated success in improving this compound delivery, including liposome encapsulation to enhance stability and bioavailability, β-cyclodextrin complexation to improve solubility, and triglyceride mimetic prodrugs that enhance oral bioavailability through intestinal lymphatic transport [1]. For targeted delivery to tumor tissues, nanoformulations utilizing PLGA-PEG-AEAA copolymers have shown promise by leveraging the enhanced permeability and retention (EPR) effect [1]. Additionally, intranasal delivery systems incorporating this compound nanosuspensions as in situ gels have demonstrated enhanced solubility, bioavailability, and extended retentivity in the nasal cavity, potentially bypassing the blood-brain barrier for neurological applications [1]. These advanced delivery systems address the fundamental limitations of this compound while maintaining its therapeutic activity.

Combinatorial Therapies and Mechanism of Action

Synergistic combinations of this compound with conventional chemotherapeutic agents represent a promising approach in oncology research. The compound exhibits multi-faceted anti-cancer mechanisms through simultaneous modulation of multiple signaling pathways, including induction of both intrinsic and extrinsic apoptotic pathways, disruption of cell cycle progression (particularly G1/S and G2/M phases), and inhibition of tumor metastasis and angiogenesis [1]. Specific pathway inhibitions include suppression of PI3K/Akt, NF-κB, and MAPK signaling while activating antioxidant-related pathways such as Nrf2 and ARE [1]. These pleiotropic effects make this compound particularly valuable in overcoming treatment resistance in various cancer types, including colon, esophagus, bladder, and breast cancers. For combinatorial regimens, this compound has demonstrated the ability to sensitize cancer cells to conventional chemotherapy while potentially reducing side effects through its antioxidant and anti-inflammatory properties, though clinical validation of these combinations is ongoing.

The following diagram illustrates this compound's multifaceted mechanism of action in cancer cells:

Conclusion and Future Perspectives

The continuing evolution of this compound extraction methodologies demonstrates a clear trend toward greener, more efficient processes that align with the principles of green chemistry. The integration of deep eutectic solvents with advanced extraction techniques like ultrasound and microwave assistance represents a significant advancement, offering improved yields (up to 3.88 ± 0.37 mg/g for DES-UAE) while reducing environmental impact [5] [4]. Future developments will likely focus on continuous extraction processes and the integration of artificial intelligence for real-time parameter optimization, further enhancing efficiency and reproducibility. Additionally, the exploration of novel DES formulations tailored specifically for this compound and related flavonoids may unlock even greater selectivity and yield.

For pharmaceutical development, addressing this compound's inherent bioavailability limitations remains a critical research focus. Emerging strategies include the development of targeted nanoformulations and advanced prodrug approaches that enhance both solubility and specific tissue delivery [1]. The demonstrated multi-target mechanisms of this compound against various cancer types continue to drive preclinical investigation, with combinatorial therapies showing particular promise for overcoming drug resistance in oncology. As research advances, standardized extraction protocols and analytical methods will be essential for ensuring consistent product quality and facilitating meaningful comparisons between studies. Through continued methodological refinement and mechanistic investigation, this compound holds significant potential as a valuable therapeutic agent, particularly in integrative approaches to cancer treatment and inflammatory disorders.

References

- 1. Frontiers | Recent advancement in the anticancer efficacy of the natural... [frontiersin.org]

- 2. Comparative Study on Assisted Solvent Extraction ... [mdpi.com]

- 3. Microwave-assisted extraction of functional... :: BioResources [bioresources.cnr.ncsu.edu]

- 4. Synergistic coupling of ultrasonic cavitation with tailored deep eutectic... [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic coupling of ultrasonic cavitation with tailored ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Microwave-Assisted Extraction of Scutellarin for Pharmaceutical Research

Introduction to Scutellarin and Microwave-Assisted Extraction

This compound Properties and Pharmacological Significance

This compound (4′,5,6-trihydroxyflavone-7-glucuronide) is a natural flavonoid glycoside with demonstrated therapeutic potential in multiple disease models. This bioactive compound is predominantly found in plants of the genera Scutellaria and Erigeron, particularly Erigeron breviscapus Hand-Mazz and Scutellaria barbata [1] [2]. As a flavone, this compound's chemical structure consists of a glucuronic acid moiety attached to the aglycone scutellarein, which significantly influences its solubility and bioavailability [2]. Modern pharmacological research has revealed that this compound possesses multifunctional bioactivities, including anticancer effects through inhibition of inflammatory cell signaling pathways (PI3K/Akt, NF-κB, MAPK), antioxidant properties via activation of Nrf2 and ARE pathways, anti-HIV activity, and neuroprotective effects [1] [2].

The clinical development of this compound faces significant challenges due to its poor pharmacokinetic characteristics, including low oral bioavailability (0.40% ± 0.19% in Beagle dogs), short elimination half-life (approximately 52 minutes), and limited water solubility [1]. These limitations have prompted researchers to develop advanced extraction and formulation strategies to enhance this compound's therapeutic potential. Microwave-assisted extraction (MAE) has emerged as a promising green technology that can efficiently extract this compound from plant materials while preserving its chemical integrity and bioactivity [3] [4].

Principles and Advantages of Microwave-Assisted Extraction

Microwave-assisted extraction is an innovative technique that utilizes electromagnetic radiation in the frequency range of 300 MHz to 300 GHz (most commonly 2.45 GHz for laboratory equipment) to enhance the extraction efficiency of bioactive compounds from natural matrices [4]. The fundamental mechanisms underlying MAE include:

- Ionic conduction: The migration of dissolved ions in accordance with the electromagnetic field, resulting in collisions with neighboring molecules and energy dissipation as heat

- Dipole rotation: The realignment of polar molecules with the oscillating electric field, generating molecular friction and thermal energy [4]